6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound with the molecular formula C11H18O4 This compound is known for its unique structure, which includes a dioxin ring substituted with a hydroxybutan-2-yl group and three methyl groups
Preparation Methods
The synthesis of 6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2-methyl-3-oxobutanoic acid with 2,2,5-trimethyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Condensation: The compound can undergo condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dioxin ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one can be compared with similar compounds such as:
3-Hydroxybutan-2-yl acetate: This compound has a similar hydroxybutan-2-yl group but differs in the presence of an acetate group instead of the dioxin ring.
5-(3-Hydroxybutan-2-yl)benzene-1,3-diol: This compound has a similar hydroxybutan-2-yl group but is attached to a benzene ring instead of a dioxin ring
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
922172-21-2 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(3-hydroxybutan-2-yl)-2,2,5-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O4/c1-6(8(3)12)9-7(2)10(13)15-11(4,5)14-9/h6,8,12H,1-5H3 |
InChI Key |
BBABVPGDNNKNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C(C)C(C)O |
Origin of Product |
United States |
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